4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride
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Overview
Description
4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a fluorobenzyl group attached to a diazepane ring, which is further modified by the addition of a hydrochloride group
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of patients with Alzheimer’s disease .
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme .
Biochemical Pathways
Given its target, it is likely that it impacts the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .
Result of Action
Given its target, it is likely that it affects the production of beta-amyloid peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable diazepane precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl cyanide
Uniqueness
4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16;/h1-4,14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACBYWKHJBMYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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